Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
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Overview
Description
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.24 g/mol It is characterized by the presence of a benzyl group attached to a 2-(pyrrolidin-1-yl)ethylamine moiety, forming a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxides of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzyl or pyrrolidine derivatives.
Scientific Research Applications
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
N-Benzylpyrrolidine: Similar structure but lacks the 2-ethylamine moiety.
2-(Pyrrolidin-1-yl)ethylamine: Lacks the benzyl group.
N-Benzyl-2-pyrrolidinone: Contains a carbonyl group instead of the amine.
Uniqueness: Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is unique due to the presence of both the benzyl and 2-(pyrrolidin-1-yl)ethylamine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOHQCWBRZKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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